2-(5-chlorothiophene-2-amido)-N-methylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(5-chlorothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c1-13-9(15)6-4-5-17-11(6)14-10(16)7-2-3-8(12)18-7/h2-5H,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXNHRWENYHPIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophene-2-amido)-N-methylthiophene-3-carboxamide typically involves the following steps:
Formation of 5-chlorothiophene-2-carboxylic acid: This can be achieved through the chlorination of thiophene-2-carboxylic acid using reagents such as thionyl chloride.
Amidation Reaction: The 5-chlorothiophene-2-carboxylic acid is then reacted with an amine, such as N-methylamine, to form the corresponding amide.
Cyclization: The resulting amide undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-chlorothiophene-2-amido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Based on the search results, an article focusing solely on the applications of the compound "2-(5-chlorothiophene-2-amido)-N-methylthiophene-3-carboxamide" is not fully available. However, information related to this compound and its derivatives can be gathered from the provided sources to infer potential applications.
Identification and Properties
The compound "this compound" has the CAS number 864974-84-5 and the catalog number AA022CQ2. Its molecular formula is C11H9ClN2O2S2 .
Related Compounds and Applications
- 5-Chloro-N-methylthiophene-2-carboxamide: This compound is available as a high-quality reference standard for pharmaceutical testing .
- 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide: This compound acts as an inhibitor of blood coagulation factor Xa and can be used for the prophylaxis and/or treatment of thromboembolic disorders such as myocardial infarction, angina pectoris, stroke, and deep venous thrombosis .
- (S)-2-(2-(5-chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid: This is a rivaroxaban impurity . Rivaroxaban is an anticoagulant medication used to treat and prevent blood clots .
Potential Research Areas
Given the information, "this compound" and its related compounds may have applications in the following research areas:
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophene-2-amido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s core structure includes two thiophene rings, distinguishing it from analogs with mixed heterocycles (e.g., oxazole, furan). Key comparisons include:

Key Observations :
- Chlorine Positioning : The 5-Cl on thiophene in the target compound contrasts with 2-chlorophenyl groups in and , which may alter electronic effects and binding interactions.
- Heterocycle Diversity: Compounds like NCL195 (pyrimidine) and 5aw (piperidine) incorporate non-thiophene rings, suggesting divergent pharmacological profiles .
Physicochemical Properties
While explicit data for the target compound are lacking, inferences can be made:
- Polarity : The amide group and chloro substituent likely increase polarity compared to purely aromatic analogs (e.g., ’s oxazole derivative).
- Molecular Weight : Estimated at ~300 g/mol, the compound falls within the "drug-like" range (200–500 g/mol), similar to analogs in and .
- Solubility : Thiophene-based carboxamides (e.g., ) often exhibit moderate aqueous solubility due to hydrogen-bonding capacity, though chloro groups may reduce it slightly .
Biological Activity
The compound 2-(5-chlorothiophene-2-amido)-N-methylthiophene-3-carboxamide is a member of the thiophene family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₈ClN₃O₂S
- Molecular Weight : 233.69 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a thiophene ring structure, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds containing thiophene moieties exhibit a range of biological activities, including:
- Anticancer Activity : Thiophene derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
- Antimicrobial Properties : Some studies suggest that these compounds possess antibacterial and antifungal activities.
- Anti-inflammatory Effects : Certain thiophene derivatives have been reported to modulate inflammatory pathways.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer progression, such as kinases and proteases.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in various cancer cell lines, preventing further proliferation.
- Apoptosis Induction : The compound may trigger apoptotic pathways via activation of caspases and modulation of Bcl-2 family proteins.
Anticancer Activity
A study evaluated the effects of this compound on prostate cancer cells (PC-3) and breast cancer cells (MCF-7). The findings revealed:
- IC50 Values : The compound exhibited an IC50 value of approximately 15 µM against PC-3 cells, indicating significant antiproliferative effects.
- Mechanism : It was found to induce apoptosis through the mitochondrial pathway, with increased levels of cytochrome c release and activation of caspase-9.
Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound demonstrated:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Anti-inflammatory Effects
Research into its anti-inflammatory potential showed:
- Cytokine Modulation : The compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Data Summary Table
Q & A
Q. What are the standard synthetic routes for 2-(5-chlorothiophene-2-amido)-N-methylthiophene-3-carboxamide, and how are intermediates purified?
The synthesis typically involves sequential acylation of thiophene precursors. For example, chlorothiophene derivatives are reacted with anhydrides (e.g., succinic or maleic anhydride) in dry CHCl under reflux with nitrogen protection. Key steps include:
- Intermediate activation : Use of cyclohexenyl or aryl anhydrides to form amide bonds .
- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) achieves >95% purity. Yields range from 47% to 67%, depending on steric hindrance .
- Characterization : Melting points (e.g., 197–226°C), IR (C=O at 1670–1720 cm⁻¹), and H/C NMR (amide proton δ 10–12 ppm; thiophene protons δ 6.5–7.5 ppm) are critical for validation .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- NMR : H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.2–2.5 ppm). C NMR confirms carbonyl carbons (δ 165–175 ppm) and chlorothiophene carbons (δ 120–140 ppm) .
- IR : Peaks at 1670–1720 cm⁻¹ (C=O stretch), 1540–1600 cm⁻¹ (C=C aromatic), and 3200–3400 cm⁻¹ (N-H stretch) validate functional groups .
- LC-MS/HRMS : Molecular ion peaks (e.g., [M+H]) and exact mass calculations (±0.005 Da) confirm stoichiometry .
Q. How is the antibacterial activity of this compound evaluated in preliminary assays?
- Minimum Inhibitory Concentration (MIC) : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Activity correlates with electron-withdrawing substituents (e.g., Cl) enhancing membrane penetration .
- Mechanistic Probes : Fluorescence assays (e.g., ethidium bromide uptake) assess disruption of bacterial membrane integrity .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reaction yields in its synthesis?
- Steric effects : Bulky substituents (e.g., tert-butyl) reduce yields (e.g., 47% for compound 3 vs. 67% for compound 2) due to hindered nucleophilic attack during acylation .
- Electronic effects : Electron-withdrawing groups (e.g., Cl) activate the thiophene ring for electrophilic substitution, improving regioselectivity. For example, 5-chloro substitution directs amide formation to the 2-position .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
- Metabolic stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fractions) to identify rapid clearance pathways. Structural modifications (e.g., methyl groups on the thiophene ring) improve metabolic stability .
- Solubility optimization : LogP calculations (e.g., >3.5 indicates poor aqueous solubility) guide salt formation (e.g., HCl salts) or co-solvent systems (e.g., PEG-400) .
Q. How are intermolecular interactions (e.g., hydrogen bonding) analyzed to explain crystallographic packing?
- X-ray crystallography : Dihedral angles between thiophene and aryl rings (e.g., 8.5–13.5°) and hydrogen-bonding networks (e.g., N-H···O=C, C-H···S) stabilize the lattice. Graph-set analysis identifies motifs like S(6) rings .
- Hirshfeld surfaces : Quantify interaction contributions (e.g., H···O/S contacts ≈ 25–30%) to predict solubility and stability .
Q. What methodological challenges arise in scaling up the synthesis, and how are they mitigated?
- Low yields : Catalytic methods (e.g., Pd(PPh)Cl for cross-coupling) improve efficiency. Microwave-assisted synthesis reduces reaction times from hours to minutes .
- Purification bottlenecks : Switch from HPLC to flash chromatography (silica gel, ethyl acetate/hexane) for cost-effective scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

